Carazolol Exhibits 4‑ to 10‑Fold Higher β‑Adrenoceptor Binding Affinity Than Dihydroalprenolol in Brain Membranes
In rat cerebral cortical membrane preparations, (±)-[³H]carazolol demonstrated saturable binding with a KD of 0.15 nM, compared to a KD of 0.6 nM for (-)-[³H]dihydroalprenolol (³H-DHA), representing approximately a 4‑fold higher affinity [1]. After accounting for the fact that (±)-carazolol is a racemic mixture while ³H-DHA was used as the active (-)-isomer, the equivalent affinity difference is estimated at 8‑ to 10‑fold greater potency for carazolol [1]. This enhanced affinity results from both a 2‑fold greater association rate constant and a 2‑fold lower dissociation rate constant [1].
| Evidence Dimension | β‑Adrenoceptor binding affinity (KD) |
|---|---|
| Target Compound Data | 0.15 nM (±)-[³H]carazolol |
| Comparator Or Baseline | 0.6 nM (-)-[³H]dihydroalprenolol |
| Quantified Difference | 4‑fold lower KD (8‑ to 10‑fold after isomer correction) |
| Conditions | Rat cerebral cortical membrane preparations, saturation binding assay |
Why This Matters
Higher binding affinity enables use of lower radioligand concentrations in receptor occupancy studies, reducing nonspecific binding and improving signal‑to‑noise ratios in autoradiography and PET imaging applications.
- [1] Innis RB, Corrêa FMA, Snyder SH. Carazolol, an extremely potent β-adrenergic blocker: Binding to β-receptors in brain membranes. Life Sciences. 1979;24(24):2255-2264. View Source
